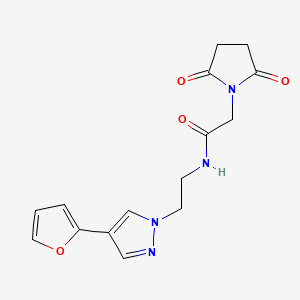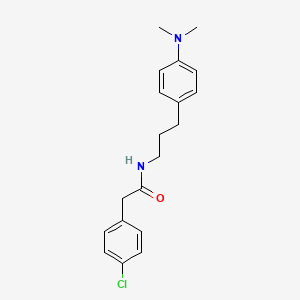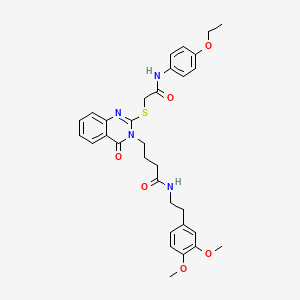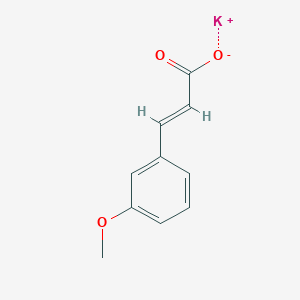
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activities, such as opioid kappa agonists and anticonvulsants. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as pyrrolidinyl and acetamide are present in the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at specific positions on the core structure to modulate biological activity. For example, in the synthesis of kappa-opioid agonists, the introduction of alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1) was explored, leading to the discovery of potent compounds . Similarly, the synthesis of anticonvulsant compounds involved the creation of 2-aryl-2-(pyridin-2-yl)acetamides, which were derived from the cardiotoxic sodium channel blocker Disopyramide . These methods could potentially be applied to the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds plays a crucial role in their biological activity. The studies show that specific structural features such as the presence of a pyrrolidinyl group and the acetamide moiety are significant for activity. For instance, the presence of a 1-pyrrolidinyl group was essential for the kappa-opioid agonistic activity . The molecular structure analysis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide would likely focus on the interactions between these functional groups and biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds provide insights into the reactivity of functional groups. For example, the use of racemic or chiral amino acids to introduce substituents suggests a potential for stereoselectivity in the synthesis of related compounds . The anticonvulsant activity of the synthesized compounds also indicates that the acetamide group can be a key site for chemical modification to achieve desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and melting point, are important for its practical application. While the papers provided do not directly discuss these properties for the compound , they do provide a framework for understanding how structural changes can affect these properties. For example, the introduction of different substituents can significantly alter the lipophilicity and, consequently, the pharmacokinetic profile of the compounds .
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is related to heterocyclic chemistry, a field dedicated to the synthesis and application of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes. For instance, compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may serve as intermediates or key components in the synthesis of more complex molecules with potential biological activities.
Insecticidal Research
Research has been conducted on the synthesis of various heterocycles, including pyrrole, pyridine, and pyrazole derivatives, which have been evaluated for their insecticidal properties. Compounds incorporating a thiadiazole moiety, similar in structural complexity to the compound , have shown efficacy against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antioxidant and Antimicrobial Activities
The antioxidant properties of heterocyclic compounds, including pyrroles and furans, have been explored, with some structures demonstrating significant activity. These findings suggest potential applications in food preservation, cosmetics, and pharmaceuticals to combat oxidative stress-related diseases (Yanagimoto et al., 2002). Additionally, novel coordination complexes constructed from pyrazole-acetamide derivatives, which are structurally related to the compound of interest, have shown significant antioxidant activity, hinting at possible therapeutic applications (Chkirate et al., 2019).
Synthetic Methodologies
The compound falls within the realm of synthetic organic chemistry, where novel methodologies are constantly developed to construct complex molecules. Techniques such as microwave-assisted synthesis, which have been applied to synthesize pyrazole and triazine derivatives starting from aminouracil, showcase the innovative approaches to building heterocyclic frameworks efficiently (Fahim et al., 2019). These methods can be adapted to synthesize compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, potentially leading to novel drug candidates or functional materials.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-13(10-19-14(21)3-4-15(19)22)16-5-6-18-9-11(8-17-18)12-2-1-7-23-12/h1-2,7-9H,3-6,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNOWJZCROIZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)
